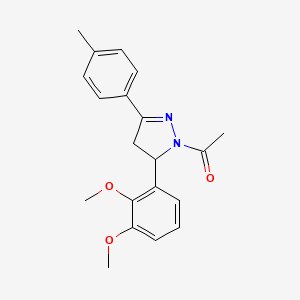

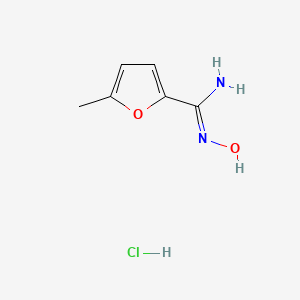

1-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

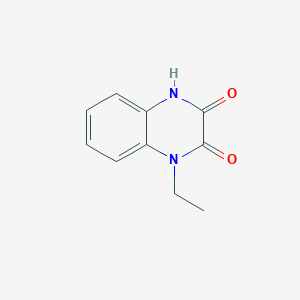

1-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, also known as DMPE, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. DMPE belongs to the class of pyrazolone derivatives and has been found to exhibit a range of biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A study conducted by Bandgar et al. (2009) focused on the synthesis and biological evaluation of a novel series of pyrazole chalcones, including compounds structurally related to 1-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. These compounds were evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. The study found that certain compounds exhibited promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities, suggesting their potential as lead compounds for future drug discovery studies. The research also involved in silico drug property analysis and toxicity evaluation, providing a comprehensive understanding of the therapeutic potential of these compounds (Bandgar, S. S. Gawande, R. Bodade, N. M. Gawande, & C. Khobragade, 2009).

Molecular Structure and Docking Studies

ShanaParveen et al. (2016) conducted a combined experimental and theoretical analysis on a compound with structural similarities to 1-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. The study included vibrational spectra analysis, HOMO-LUMO analysis, and molecular docking to explore the compound's potential interactions with biological targets. The docking results suggested that the compound might exhibit inhibitory activity against specific proteins, indicating its potential therapeutic applications (ShanaParveen, Monirah A. Al-Alshaikh, C. Y. Panicker, A. El-Emam, B. Narayana, Vinutha V. Saliyan, B. Sarojini, & C. Alsenoy, 2016).

Coordination Behavior and C-H Activation Reaction

Research by Blasberg et al. (2010) explored the coordination behavior of para-dimethoxyphenyl-substituted bis(pyrazol-1-yl)methane ligands toward Co(II) and their reaction with Ce(IV) leading to a C-H activation reaction. This study provides insights into the chemical reactivity and potential catalytic applications of compounds structurally related to 1-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, highlighting their versatility in synthetic chemistry (Blasberg, J. Bats, M. Bolte, H. Lerner, & M. Wagner, 2010).

Heterocyclic Rearrangement and Synthesis

Potkin et al. (2012) reported on the heterocyclic rearrangement of 5-arylisoxazole-3-hydroxamic acids into 3,4-substituted 1,2,5-oxadiazoles, a process that could be related to the synthetic pathways involving 1-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. This research contributes to the understanding of heterocyclic chemistry and the synthesis of novel compounds with potential pharmacological properties (Potkin, S. K. Petkevich, A. Lyakhov, & L. Ivashkevich, 2012).

Eigenschaften

IUPAC Name |

1-[3-(2,3-dimethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-13-8-10-15(11-9-13)17-12-18(22(21-17)14(2)23)16-6-5-7-19(24-3)20(16)25-4/h5-11,18H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPFKNWEKHOGKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2561549.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2561551.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-morpholino-2-oxoethyl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2561556.png)

![(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2561560.png)

![1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone](/img/structure/B2561561.png)

![8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2561565.png)